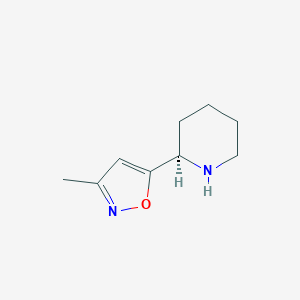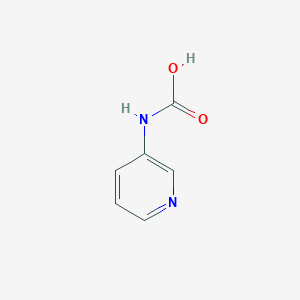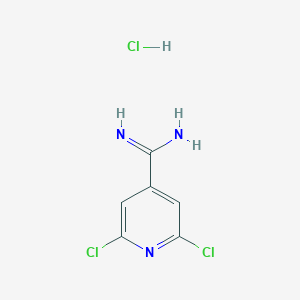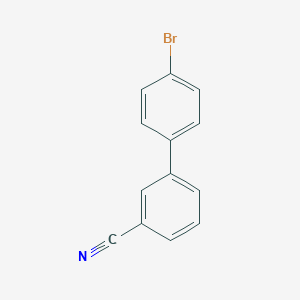![molecular formula C10H14O5 B067779 (S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone CAS No. 160115-23-1](/img/structure/B67779.png)
(S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone, also known as Meldrum's acid derivative, is a chemical compound used in various scientific research applications.
Mecanismo De Acción
The mechanism of action of (S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone is not fully understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. The compound is also known to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase.
Efectos Bioquímicos Y Fisiológicos
(S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone has been shown to have various biochemical and physiological effects. It has been found to possess anti-inflammatory and antioxidant properties. The compound has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone in lab experiments include its high purity, ease of synthesis, and versatility. The compound can be easily modified to obtain derivatives with desired properties. However, the limitations of using the compound include its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the use of (S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone in scientific research. One direction is the development of new derivatives with improved properties for drug discovery and material science applications. Another direction is the investigation of the compound's mechanism of action and its potential use in the treatment of various diseases, including cancer and neurodegenerative diseases.
Conclusion
(S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone is a versatile compound used in various scientific research applications. Its ease of synthesis, versatility, and potential for drug discovery make it an important compound in the field of organic chemistry. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Aplicaciones Científicas De Investigación
(S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone is widely used in scientific research applications, including organic synthesis, medicinal chemistry, and material science. It is used as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. The compound is also used in the preparation of polymers, resins, and coatings.
Propiedades
Número CAS |
160115-23-1 |
|---|---|
Nombre del producto |
(S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone |
Fórmula molecular |
C10H14O5 |
Peso molecular |
214.21 g/mol |
Nombre IUPAC |
dimethyl 2-[(1S)-3-oxocyclopentyl]propanedioate |
InChI |
InChI=1S/C10H14O5/c1-14-9(12)8(10(13)15-2)6-3-4-7(11)5-6/h6,8H,3-5H2,1-2H3/t6-/m0/s1 |
Clave InChI |
GVJIHXMUUZHZDD-LURJTMIESA-N |
SMILES isomérico |
COC(=O)C([C@H]1CCC(=O)C1)C(=O)OC |
SMILES |
COC(=O)C(C1CCC(=O)C1)C(=O)OC |
SMILES canónico |
COC(=O)C(C1CCC(=O)C1)C(=O)OC |
Sinónimos |
(S)-(-)-3-BIS(METHOXYCARBONYL)METHYL-1-CYCLOPENTANONE |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid](/img/structure/B67698.png)




![6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B67713.png)





![1-[3-(2,4-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one](/img/structure/B67733.png)
![3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B67735.png)
![(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B67736.png)